molecular formula C9H10O3 B1300728 3-(Hydroxymethyl)-4-methoxybenzaldehyde CAS No. 76646-42-9

3-(Hydroxymethyl)-4-methoxybenzaldehyde

Cat. No.: B1300728
CAS No.: 76646-42-9
M. Wt: 166.17 g/mol
InChI Key: SQNWBFUAFUQJNU-UHFFFAOYSA-N
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Description

Academic Significance and Research Focus

3-(Hydroxymethyl)-4-methoxybenzaldehyde is a versatile compound that serves as a key building block in various organic reactions. aaronchem.com The academic significance of this compound is rooted in its distinct molecular architecture, which features an aldehyde, a hydroxymethyl group, and a methoxy (B1213986) group strategically positioned on a benzene (B151609) ring. This trifunctional nature allows for a diverse range of chemical manipulations, making it a focal point of research in synthetic methodology and medicinal chemistry. The presence of both an electrophilic aldehyde and a nucleophilic hydroxymethyl group on the same aromatic core presents unique opportunities for intramolecular reactions and the regioselective introduction of further functionalities.

Research efforts are often directed towards exploring the differential reactivity of its functional groups. This allows for sequential and controlled modifications, which is a cornerstone of modern synthetic strategy. The compound's utility is actively investigated in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where precise molecular architectures are crucial for biological activity. aaronchem.com

General Scope of Chemical Compound Investigation

The investigation of this compound encompasses a broad spectrum of chemical reactions and applications. A primary area of study is the selective transformation of its functional groups. The aldehyde moiety can readily undergo a variety of reactions. aaronchem.com

Importance as a Fundamental Aromatic Building Block in Chemical Synthesis

The true value of this compound lies in its role as a fundamental aromatic building block. Its structure is a precursor to more complex molecules, serving as a foundational piece in the construction of larger, multifunctional compounds. aaronchem.com Organic chemists utilize it as a starting material or a key intermediate in multi-step syntheses. aaronchem.com

Its application spans various sectors of the chemical industry. In the pharmaceutical field, it is instrumental in the synthesis of complex organic molecules that form the core of new therapeutic agents. aaronchem.com Furthermore, its aromatic nature and potential for elaboration into intricate structures make it a valuable component in the development of new fragrances, flavors, and dyestuffs. aaronchem.com The unique combination of reactive sites on a stable aromatic scaffold solidifies the position of this compound as an indispensable tool for chemists engaged in the design and creation of novel and complex molecules. aaronchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNWBFUAFUQJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356399
Record name 3-(hydroxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76646-42-9
Record name 3-(hydroxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxymethyl 4 Methoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this group in 3-(Hydroxymethyl)-4-methoxybenzaldehyde is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group at the para position exerts a positive mesomeric effect (+M), donating electron density to the ring and the aldehyde group, which slightly reduces its electrophilicity compared to unsubstituted benzaldehyde (B42025). Conversely, the hydroxymethyl group at the meta position has a weak negative inductive effect (-I), which slightly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. It involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.

The general mechanism involves the nucleophile (Nu⁻) adding to the carbonyl carbon, breaking the C=O pi bond, and forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a solvent or a weak acid to give the alcohol product. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon; electron-donating groups on the aromatic ring slow the reaction, while electron-withdrawing groups accelerate it. vaia.comdoubtnut.com

Condensation Reactions, Including Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases. This reaction is a cornerstone of organic synthesis and is crucial in the formation of various biologically active molecules. ijirt.orgqub.ac.ukresearchgate.net The process is initiated by the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable hemiaminal (or carbinolamine) intermediate. mdpi.com This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product and a molecule of water. mdpi.com

The reaction of this compound with a primary amine (R-NH₂) proceeds as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Hemiaminal formation: A proton transfer results in a neutral hemiaminal intermediate.

Dehydration: The hydroxyl group of the hemiaminal is protonated, forming a good leaving group (H₂O), which is eliminated to form a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral Schiff base.

ReactantReagent/ConditionsProductReaction Type
This compoundPrimary Amine (R-NH₂), Acid or Base Catalyst, HeatN-((3-(hydroxymethyl)-4-methoxyphenyl)methylene)alkan-1-amine (Schiff Base)Condensation
This compoundHydrazine (H₂NNH₂), Ethanol, Reflux(3-(Hydroxymethyl)-4-methoxyphenyl)methan-1-one hydrazoneCondensation
This compoundHydroxylamine (B1172632) (HONH₂), Mild Acid/BaseThis compound oximeCondensation

Selective Reduction to Primary Alcohols

The aldehyde functional group can be selectively reduced to a primary alcohol without affecting other reducible groups in the molecule, such as the aromatic ring. This transformation is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it is chemoselective for aldehydes and ketones and does not reduce less reactive functional groups like esters or carboxylic acids. ugm.ac.idorientjchem.orgorientjchem.org

The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step (often with water or a mild acid) to give the primary alcohol. Given that this compound already contains a primary alcohol (the hydroxymethyl group), this reduction converts it into a diol.

ReactantReagent/ConditionsProductReaction Type
This compound1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) 3. Aqueous Workup (e.g., H₂O, dilute HCl)(3-(Hydroxymethyl)-4-methoxyphenyl)methanolSelective Reduction
This compound1. Lithium Aluminum Hydride (LiAlH₄) (more potent, less selective) 2. Diethyl Ether or THF 3. Careful Aqueous Workup(3-(Hydroxymethyl)-4-methoxyphenyl)methanolReduction

Oxidation Reactions to Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid, a reaction that serves as a key transformation in organic synthesis. This oxidation can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective, but milder reagents are often preferred to avoid side reactions, especially on a substituted aromatic ring.

Tollens' reagent, an alkaline solution of ammoniacal silver nitrate (B79036) [Ag(NH₃)₂⁺], is a classic mild oxidant that selectively converts aldehydes to carboxylates while the silver ion is reduced to elemental silver, forming a characteristic "silver mirror." Another common method involves using potassium dichromate in an acidic solution. Under controlled conditions, these reagents will oxidize the aldehyde group while leaving the primary alcohol of the hydroxymethyl group untouched.

ReactantReagent/ConditionsProductReaction Type
This compoundTollens' Reagent [Ag(NH₃)₂⁺OH⁻], then H₃O⁺3-(Hydroxymethyl)-4-methoxybenzoic acidOxidation
This compoundPotassium Permanganate (KMnO₄), NaOH, H₂O, Heat, then H₃O⁺3-(Hydroxymethyl)-4-methoxybenzoic acidOxidation
This compoundPotassium Dichromate (K₂Cr₂O₇), H₂SO₄, H₂O3-(Hydroxymethyl)-4-methoxybenzoic acidOxidation

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol attached to the benzene ring. Its reactivity is typical of primary alcohols, centered on the nucleophilicity of the oxygen atom and the ability of the C-O and O-H bonds to break.

Etherification and Alkylation Reactions

The hydroxyl group of the hydroxymethyl moiety can be converted into an ether through various etherification methods. The Williamson ether synthesis is a widely used and versatile method for this transformation. This reaction involves two steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide (or another substrate with a good leaving group) in an Sₙ2 reaction to form the ether.

This reaction allows for the introduction of a wide variety of alkyl or aryl groups onto the hydroxymethyl oxygen, providing a pathway to a diverse range of derivatives. google.com Reductive etherification is another pathway where the aldehyde is first reduced, and the resulting alcohol undergoes etherification, often in a one-pot reaction catalyzed by transition metals. osti.gov

ReactantReagent/ConditionsProductReaction Type
This compound1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X, e.g., CH₃I, CH₃CH₂Br)3-(Alkoxymethyl)-4-methoxybenzaldehydeWilliamson Ether Synthesis (Alkylation)
This compound1. NaH 2. Benzyl (B1604629) Bromide (BnBr)3-(Benzyloxymethyl)-4-methoxybenzaldehydeBenzylation (Etherification)

Oxidation to Carbonyl or Carboxyl Moieties

The hydroxymethyl and aldehyde groups of this compound are susceptible to oxidation. The specific outcome of the oxidation reaction depends on the choice of oxidizing agent and the reaction conditions. Milder oxidizing agents can selectively oxidize the aldehyde to a carboxylic acid, while stronger agents can oxidize both the aldehyde and the hydroxymethyl group.

For instance, selective oxidation of the aldehyde group to a carboxylic acid can be achieved using reagents like silver oxide (Ag₂O) in a Tollens' test type reaction. This would yield 3-(hydroxymethyl)-4-methoxybenzoic acid.

Conversely, the use of a stronger oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can lead to the oxidation of both the aldehyde and the primary alcohol. This would result in the formation of 4-methoxyphthalic acid, where both functional groups are converted to carboxylic acids.

Esterification Reactions and Protecting Group Strategies

The hydroxymethyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid catalyst. This reaction forms an ester linkage and is a common method for introducing a variety of functional groups.

Due to the presence of multiple reactive sites, protecting group strategies are often employed to achieve selective reactions. A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a chemical transformation at another site in the molecule. acs.orgorganic-chemistry.org

For example, to selectively react at the aldehyde group, the more nucleophilic hydroxymethyl group can be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), which are stable under a variety of reaction conditions but can be easily removed. wiley-vch.de Benzyl ethers are also frequently used due to their stability in both acidic and basic conditions and their facile removal through catalytic hydrogenation. acs.orgwiley-vch.de

Conversely, if a reaction is desired at the hydroxymethyl position, the aldehyde group can be protected, for instance, as an acetal (B89532). This involves reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting acetal is stable to many reagents that would otherwise react with the aldehyde.

The choice of protecting group is crucial and depends on the specific reaction sequence planned. An effective protecting group strategy allows for the selective modification of one functional group while the others remain unchanged. uchicago.edu

Role of the Methoxy Functional Group in Reactivity Modulation

Electronic Effects on Aromatic Ring Activation

The methoxy group (–OCH₃) plays a significant role in modulating the reactivity of the aromatic ring in this compound. It is an electron-donating group (EDG) due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring. vaia.comquora.com This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Controlled Demethylation Studies

The methoxy group can be cleaved to a hydroxyl group (–OH) through a process called demethylation. This transformation is valuable for synthesizing derivatives with a free phenolic group, which can then undergo further functionalization. Controlled demethylation requires reagents that can selectively cleave the methyl-oxygen bond without affecting other sensitive functional groups in the molecule.

Common reagents for demethylation include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent and reaction conditions allows for the selective removal of the methyl group, converting the methoxybenzaldehyde derivative into a hydroxybenzaldehyde derivative.

Aromatic Ring Functionalization and Substitution Patterns

Electrophilic Aromatic Substitution Reactions

As mentioned, the methoxy group activates the aromatic ring towards electrophilic aromatic substitution (SEAr). wikipedia.org The directing effect of the substituents on the ring determines the position of the incoming electrophile. The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org The aldehyde and hydroxymethyl groups are primarily meta-directors.

Given the substitution pattern of this compound, the positions available for electrophilic substitution are C-2, C-5, and C-6. The powerful ortho, para-directing effect of the methoxy group at C-4 will strongly favor substitution at the C-5 position (ortho to the methoxy group and meta to the aldehyde and hydroxymethyl groups).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and avoid side reactions at the other functional groups.

Halogenation and Other Aromatic Transformations

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, primarily directed by the activating methoxy and hydroxymethyl groups. The regioselectivity of these transformations is dictated by the electronic effects of the substituents on the benzene ring. The potent activating and ortho-, para-directing nature of the methoxy group at position 4, combined with the weaker activating and ortho-, para-directing influence of the hydroxymethyl group at position 3, synergistically enhances the electron density at specific positions on the aromatic ring. Concurrently, the aldehyde group at position 1 exerts a deactivating, meta-directing effect. The cumulative influence of these groups strongly favors electrophilic attack at the C5 position, which is ortho to the powerful methoxy director and meta to the deactivating aldehyde group.

Halogenation Reactions: Bromination and Iodination

While specific studies on the halogenation of this compound are not extensively documented, the reactivity of the closely related and structurally similar compound, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provides significant insight. In vanillin, the hydroxyl group is a more potent activating group than the hydroxymethyl group, yet the directing effects lead to the same regiochemical outcome.

Bromination: The bromination of vanillin, a reaction analogous to what would be expected for this compound, readily proceeds to yield the 5-bromo derivative. This transformation can be achieved using various brominating agents. A common laboratory method involves the in situ generation of bromine from potassium bromate (B103136) and hydrobromic acid in a solvent such as glacial acetic acid. nvcc.edu The electrophile, the bromonium ion (Br+), is then attacked by the electron-rich aromatic ring at the C5 position.

A typical experimental procedure for the bromination of vanillin involves dissolving the starting material and potassium bromate in glacial acetic acid, followed by the dropwise addition of hydrobromic acid. The reaction proceeds at room temperature. nvcc.edu The product, 5-bromovanillin, can then be isolated by precipitation in ice-cold water and purified by recrystallization. nvcc.eduyoutube.com Based on this, the bromination of this compound is predicted to selectively yield 5-bromo-3-(hydroxymethyl)-4-methoxybenzaldehyde.

Iodination: Similarly, the iodination of vanillin has been successfully carried out, further supporting the predicted reactivity of this compound. A sustainable method for the iodination of vanillin utilizes potassium iodide as the iodine source, catalyzed by a laccase enzyme in an acetate (B1210297) buffer. This enzymatic approach offers a greener alternative to traditional iodination methods. rsc.org The reaction results in the formation of 5-iodovanillin (B1580916) in high yields. rsc.org This indicates that this compound would likely undergo iodination at the C5 position to form 5-iodo-3-(hydroxymethyl)-4-methoxybenzaldehyde under similar conditions.

The following table summarizes the expected halogenation products of this compound based on the reactivity of vanillin.

Starting MaterialHalogenating AgentExpected Product
This compoundBr₂ (from KBrO₃/HBr)5-Bromo-3-(hydroxymethyl)-4-methoxybenzaldehyde
This compoundI₂ (from KI/laccase)5-Iodo-3-(hydroxymethyl)-4-methoxybenzaldehyde

Other Aromatic Transformations: Nitration

The nitration of substituted benzaldehydes is another important electrophilic aromatic substitution. For vanillin, "green" nitration methods have been explored using salts like calcium nitrate in the presence of glacial acetic acid, which is considered a safer alternative to the traditional mixed acid (sulfuric and nitric acid) method. researchgate.net The nitration of vanillin also predominantly yields the 5-nitro derivative, consistent with the directing effects of the substituents. Therefore, it is anticipated that the nitration of this compound would similarly yield 5-nitro-3-(hydroxymethyl)-4-methoxybenzaldehyde.

The mechanism for these electrophilic aromatic substitutions involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is greatest when the positive charge can be delocalized onto the oxygen atom of the strongly activating methoxy group, which occurs when the electrophile attacks at the C5 position.

Derivatization Strategies and Analogue Synthesis for Advanced Chemical Studies

Formation of Schiff Bases and Related Imines

The aldehyde functional group of 3-(Hydroxymethyl)-4-methoxybenzaldehyde is a prime site for condensation reactions with primary amines to form Schiff bases (or imines). This reaction is a cornerstone of medicinal chemistry for creating diverse molecular libraries. The resulting C=N double bond is crucial for the biological activities of many compounds.

A notable application of this reactivity is in the synthesis of novel colchicine (B1669291) binding site inhibitors. In this context, the formation of an imine is the initial step in a reductive amination protocol. Reductive amination involves the reaction of an aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient for creating substituted amines.

For instance, this compound has been reacted with various 2-aminopyrimidine (B69317) and 1,3,5-triazine (B166579) scaffolds. The reaction proceeds by nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the imine intermediate. This intermediate is not isolated but is immediately reduced, typically using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final secondary amine. This strategy was employed to synthesize a series of potent tubulin polymerization inhibitors, demonstrating the utility of this compound in constructing complex, biologically active molecules.

Table 1: Examples of Amines Synthesized via Reductive Amination of this compound
Amine PrecursorProduct Structure (General)Application
2-Aminopyrimidine derivativeTubulin Polymerization Inhibitor
1,3,5-Triazine derivativeTubulin Polymerization Inhibitor

Synthesis of Complex Heterocyclic Systems

Due to a lack of specific examples in the reviewed scientific literature, the synthesis of piperidone and deoxynojirimycin derivatives starting from this compound is not detailed in this article.

Design and Preparation of Piperidone Derivatives

Information regarding the direct use of this compound in the synthesis of piperidone derivatives was not found in the searched literature.

Development of Deoxynojirimycin Derivatives

Information regarding the direct use of this compound in the synthesis of deoxynojirimycin derivatives was not found in the searched literature.

Construction of Stilbene (B7821643) and Related Olefinic Structures

The conversion of aldehydes to alkenes is a fundamental transformation in organic synthesis, with the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction being premier methods. wiley-vch.dewikipedia.orgfu-berlin.de These reactions are instrumental in constructing stilbene and other olefinic structures, which are prevalent in natural products and pharmacologically active compounds. This compound, with its aldehyde group, is an excellent substrate for these olefination reactions. nih.gov

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. youtube.comudel.edu The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes. nrochemistry.comyoutube.com

In the synthesis of novel antimitotic agents, a derivative of this compound was utilized in a key Wittig reaction. To prevent unwanted side reactions, the hydroxymethyl group was first protected with a tert-butyldimethylsilyl (TBDMS) group, yielding 3-(tert-butyldimethylsilyloxymethyl)-4-methoxybenzaldehyde. This protected aldehyde was then reacted with a suitable phosphonium (B103445) ylide to construct the central double bond of a complex chromene-based scaffold. The reaction creates a stilbene-like moiety embedded within a larger heterocyclic system, highlighting the importance of this strategy in building complex molecular frameworks.

Table 2: Wittig Reaction for Stilbene-like Structure Synthesis
Aldehyde ComponentWittig Reagent ComponentKey Product FeatureApplication
3-(tert-Butyldimethylsilyloxymethyl)-4-methoxybenzaldehydeSubstituted benzyltriphenylphosphonium (B107652) salt(E)-Olefinic bondSynthesis of antimitotic agents

Generation of Modified Carbohydrate Analogues, e.g., α-D-Ribofuranose Derivatives

While various α-D-Ribofuranose derivatives containing a 4-methoxybenzyl moiety have been synthesized and studied for their biological properties, a direct synthetic route starting from this compound was not identified in the reviewed literature. nih.gov

Synthesis of Other Complex Organic Scaffolds and Frameworks

Information regarding the use of this compound for the synthesis of other distinct complex organic scaffolds, beyond those covered in the sections above, was not prevalent in the searched scientific literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

No published studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde using quantum chemical methods were found.

Electronic Structure Characterization, including Frontier Molecular Orbitals

There is no available research on the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distributions, for this specific compound.

Simulated Vibrational Spectroscopy (FT-IR, FT-Raman) and Comparison with Experimental Data

Simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra, along with their comparison to experimental data for vibrational mode assignment, have not been reported for this compound.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational predictions of ¹H and ¹³C NMR chemical shifts for this compound are not present in the available scientific literature.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Analyses of the Molecular Electrostatic Potential (MEP) surface to identify reactive sites for electrophilic and nucleophilic attack have not been published for this compound.

Investigation of Non-Linear Optical (NLO) Properties

There are no theoretical investigations into the dipole moment, polarizability, or first-order hyperpolarizability to assess the Non-Linear Optical (NLO) properties of this compound.

Mechanistic Studies of Chemical Reactions via Computational Methods

No computational studies detailing the mechanisms of chemical reactions involving this compound were identified.

Due to the lack of specific research, data tables and detailed findings for these computational chemistry investigations cannot be generated.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. This information is crucial in drug discovery and medicinal chemistry for understanding the structural basis of protein-ligand interactions.

While computational studies, including molecular docking, have been performed on structurally related compounds such as isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), this information is not directly applicable to this compound due to differences in their chemical structures which would significantly alter their binding interactions.

Therefore, at present, there is a lack of published research on the molecular docking simulations of this compound, and consequently, no data tables or detailed research findings on its predicted interactions with specific biological targets can be provided. This represents a notable gap in the scientific literature and an opportunity for future computational chemistry research.

Application As a Building Block in Complex Organic Synthesis and Material Science

Precursor in the Synthesis of Biologically Active Molecules

The distinct reactivity of the aldehyde and hydroxymethyl functionalities on the 3-(Hydroxymethyl)-4-methoxybenzaldehyde scaffold makes it an attractive starting material for the synthesis of various biologically active molecules, including certain indole (B1671886) alkaloids. While direct synthesis of isoquinolines from this specific precursor is not extensively documented in readily available literature, its utility is demonstrated in the synthesis of related heterocyclic systems.

A notable example is the synthesis of indole derivatives, such as those found in Tricholoma species of mushrooms. The synthesis of 4-(hydroxymethyl)-2-methylindole, a naturally occurring alkaloid, showcases a strategic approach where a related precursor is utilized. organic-chemistry.orgwordpress.com In a multi-step synthesis starting from 4-bromo-3-nitrotoluene, a key intermediate, 7-bromo-4-(bromomethyl)-2-methylindole, is formed. wordpress.com This intermediate undergoes a nucleophilic substitution reaction with water to yield 7-bromo-4-(hydroxymethyl)-2-methylindole. Subsequent radical reduction of the bromo group furnishes the final product, 4-(hydroxymethyl)-2-methylindole. wordpress.com This synthesis highlights the importance of the hydroxymethyl group on the indole core for its biological activity and demonstrates a viable synthetic route to such compounds.

PrecursorKey Reaction StepsFinal Biologically Active MoleculeReference
4-Bromo-3-nitrotolueneBartoli indole synthesis, Radical bromination, Nucleophilic substitution, Radical reduction4-(Hydroxymethyl)-2-methylindole wordpress.com

Intermediate in Natural Product Total Synthesis

The incorporation of substituted aromatic rings is a common feature in the total synthesis of complex natural products. While the direct application of this compound in the total synthesis of prominent natural products like (-)-neopeltolide and Amphirionin-4 is not explicitly detailed in publicly available synthetic schemes, the structural motif of a methoxy- and hydroxymethyl-substituted benzene (B151609) ring is present in various natural product precursors. The strategic placement of these functional groups allows for further elaboration and construction of the intricate carbon skeletons of these molecules. The synthesis of such precursors often involves multi-step sequences where the specific substitution pattern is installed through a series of reactions.

Development of Functional Materials and Scaffolds

The bifunctional nature of this compound makes it a potential candidate for the construction of novel functional materials and scaffolds, such as dendrimers and metal-organic frameworks (MOFs).

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The aldehyde and hydroxymethyl groups of this compound can be utilized in the divergent or convergent synthesis of dendrimers. For instance, the aldehyde group can undergo condensation reactions to form the branching points, while the hydroxymethyl group can be used for further functionalization of the dendrimer surface or for linking to other molecules. While specific examples utilizing this compound are not prevalent in the literature, the general principles of dendrimer synthesis allow for its potential incorporation. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming porous structures. The carboxylate group is a common functional group in organic linkers used for MOF synthesis. While this compound does not possess a carboxylate group, its hydroxymethyl group can be oxidized to a carboxylic acid, or the aldehyde can be used in post-synthetic modification of MOFs. The resulting linker could then be used to construct MOFs with specific functionalities imparted by the methoxy (B1213986) and potential remaining functional groups. alfa-chemistry.comcd-bioparticles.net The tailored synthesis of organic linkers is a key aspect of MOF design, and substituted benzaldehydes are valuable starting materials in this process. rsc.org

Material TypePotential Role of this compoundKey Features of Material
DendrimersBuilding block for core or branching units; Surface functionalizationHighly branched, monodisperse, tunable properties
Metal-Organic Frameworks (MOFs)Precursor for organic linkers (after functional group modification)High porosity, large surface area, tunable pore size and functionality

Monomer in Polymer Chemistry for Novel Material Generation

The presence of both an aldehyde and a hydroxyl group in this compound allows for its potential use as a monomer in the synthesis of various polymers, including poly(azomethine-urethane)s, polyesters, and polyurethanes.

Poly(azomethine-urethane)s: A study on the synthesis of poly(azomethine-urethane)s utilized a related compound, 3,4-dihydroxy benzaldehyde (B42025), in a reaction with hexamethylene diisocyanate to form a polyurethane prepolymer. researchgate.net This prepolymer was then reacted with aminophenols to introduce azomethine linkages. A similar approach could be envisioned for this compound, where the hydroxyl group reacts with an isocyanate to form a urethane (B1682113) linkage, and the aldehyde group is subsequently used for the formation of azomethine bonds.

Polyesters and Polyurethanes: The hydroxymethyl group of this compound can participate in condensation polymerization reactions. With a dicarboxylic acid or its derivative, it can form polyesters. With a diisocyanate, it can form polyurethanes. The aldehyde group would remain as a pendant functional group along the polymer chain, which could be used for post-polymerization modification, such as cross-linking or grafting of other molecules, to create functional polymer materials with tailored properties.

Polymer TypePotential Polymerization ReactionResulting Polymer Features
Poly(azomethine-urethane)sPolycondensation with diisocyanates and subsequent reaction with aminesThermally stable, potentially electroactive
PolyestersPolycondensation with dicarboxylic acidsBiodegradable, functionalizable
PolyurethanesPolyaddition with diisocyanatesElastomeric, versatile properties

Catalytic Transformations Involving 3 Hydroxymethyl 4 Methoxybenzaldehyde and Its Derivatives

Heterogeneous Catalysis for Selective Conversions

Heterogeneous catalysis offers significant advantages for the conversion of 3-(hydroxymethyl)-4-methoxybenzaldehyde (also known as vanillyl alcohol), primarily due to the ease of catalyst separation and potential for recycling. researchgate.net Research has largely focused on the selective oxidation of the hydroxymethyl group to produce high-value chemicals like vanillin (B372448) and vanillic acid.

Various solid catalysts have been developed for this purpose. For instance, a mesoporous Cu-Ti composite oxide has demonstrated high activity and selectivity in the liquid-phase oxidation of vanillyl alcohol. researchgate.netbohrium.com Using hydrogen peroxide (H₂O₂) as an oxidant in a base-free condition, this catalyst achieved a 66% conversion of vanillyl alcohol with 71% selectivity for vanillin. researchgate.netbohrium.com The catalytic activity was significantly enhanced under aerobic oxidation conditions, reaching 94% conversion and 86% selectivity for vanillin. researchgate.netbohrium.com The catalyst's effectiveness is attributed to its structural and physicochemical properties, including surface defects and oxygen vacancies that enhance its redox capabilities. researchgate.netbohrium.com

Another notable heterogeneous system involves the use of FeMCM-41, a nanoporous tubular reactor, for the liquid-phase oxidation of vanillyl alcohol with H₂O₂. researchgate.net Studies investigating the influence of the Si/Fe ratio within the catalyst structure found that FeMCM-41(100) provided the highest conversion (85%) and selectivity towards vanillin (82%). researchgate.net The development of such catalysts aims to overcome the drawbacks of homogeneous systems, which can be difficult to separate and recycle. researchgate.net

Cobalt-based catalysts have also been explored. A nanocomposite derived from the carbonization of cobaltic ZIF-67, consisting of cobalt oxide nanoparticles in a porous carbon/nitrogen matrix, has been used with H₂O₂ to successfully oxidize vanillyl alcohol to vanillin with high selectivity. researchgate.net Similarly, mixed metal cobalt titanium oxide (CoTiO₃) has shown remarkable performance, achieving 99% conversion of vanillyl alcohol and 99.8% selectivity to vanillin in specific solvents. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the selective oxidation of vanillyl alcohol.

CatalystOxidantConversion (%)Selectivity to Vanillin (%)Reference
Mesoporous Cu-Ti composite oxideH₂O₂6671 researchgate.netbohrium.com
Mesoporous Cu-Ti composite oxideAir9486 researchgate.netbohrium.com
FeMCM-41(100)H₂O₂ (50 wt%)8582 researchgate.net
Cobalt Titanium Oxide (CoTiO₃)H₂O₂9999.8 researchgate.net

Homogeneous Catalysis and Ligand Design

Homogeneous catalysis provides an alternative approach for the transformation of this compound, often allowing for milder reaction conditions and high selectivity driven by the tailored design of ligands. The aerobic oxidation of vanillyl alcohol to vanillin is a prominent example where ligand design plays a crucial role.

Researchers have synthesized and tested various copper(II) complexes for this transformation. rsc.org In one study, four air-stable copper(II) complexes were prepared with Schiff base and NNS amine ligands. rsc.org When used with the TEMPO radical as a co-catalyst, a mononuclear complex featuring an NNS amine ligand demonstrated the best catalytic activity and high selectivity for vanillin in green solvents. rsc.org This catalyst system was also recyclable, showing no significant loss of activity after three cycles. rsc.org

Iron-based homogeneous catalysts have been developed for the selective oxidation of vanillyl alcohol to vanillic acid. rsc.org An air-stable iron(II) complex has been shown to be an excellent catalyst for this conversion using green oxidants like hydrogen peroxide and tert-butyl hydroperoxide. rsc.org The reactions were performed in deep eutectic solvents, which act as sustainable reaction media. rsc.org This system demonstrated high selectivity and could be recycled five times without a noticeable decrease in performance. rsc.org

Beyond oxidation, homogeneous catalysts have been employed for other transformations. Zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been shown to catalyze the reductive etherification of aldehydes, including the derivative vanillin (4-hydroxy-3-methoxybenzaldehyde). osti.gov These durable catalysts operate at elevated temperatures to convert vanillin into its corresponding isopropyl ether with high selectivity (68%-91% yield), using isopropanol (B130326) as both a green solvent and reagent. osti.gov The design of the POSS ligand framework is critical to the catalyst's activity and selectivity, distinguishing its performance from simpler catalysts like Zr(OPr)₄ and Hf(OPr)₄. osti.gov

Enantioselective and Diastereoselective Catalytic Reactions

The creation of specific stereoisomers is a central goal in modern chemical synthesis. While direct enantioselective or diastereoselective catalytic reactions starting from this compound are not extensively documented, research on its derivatives and structurally similar substituted benzaldehydes demonstrates the potential for such transformations. These reactions are crucial for producing complex molecules with defined three-dimensional structures.

A notable example is the diastereoselective photoredox nickel-mediated allylation of aromatic aldehydes. nih.gov This method has been successfully applied to various substituted aromatic aldehydes, which react with Morita–Baylis–Hillman acetates under visible-light irradiation. nih.gov The reactions proceed with high diastereoselectivity, predominantly favoring the syn diastereoisomer (often with a diastereomeric ratio greater than 90:10). nih.gov This strategy could potentially be adapted for derivatives of this compound to create homoallylic alcohols with controlled stereochemistry.

Another relevant area is the catalytic hydroalkylation of dienes. A rhodium-catalyzed process has been developed for the site- and diastereoselective addition of substituted 1,3-oxazol-5(4H)-ones to 1-substituted dienes. nih.gov This reaction generates products with two adjacent stereocenters, including an N-substituted quaternary carbon, in high yields and with excellent diastereoselectivity (>20:1 dr). nih.gov The principles of this transformation could be extended to derivatives of this compound, enabling the synthesis of complex, stereodefined amino acid analogues.

Furthermore, cobalt-catalyzed reductive coupling reactions have been developed for aldehydes and cyclobutenes, leading to densely functionalized, enantioenriched cyclobutanes. researchgate.net The choice of a chiral phosphine (B1218219) ligand is critical for controlling both the diastereo- and enantioselectivity of the newly formed stereocenters. researchgate.net Such advanced catalytic methods highlight the possibilities for creating stereochemical complexity in molecules derived from this compound.

Development and Evaluation of Novel Catalytic Systems

The continuous development and rigorous evaluation of new catalysts are essential for improving the efficiency, selectivity, and sustainability of chemical transformations involving this compound. A primary goal is to create robust systems that operate under mild conditions and can be easily reused.

The development of the mesoporous Cu-Ti composite oxide catalyst exemplifies this trend. researchgate.netbohrium.com Synthesized via a modified solution method, the catalyst was systematically characterized using various spectroscopic techniques to understand its structural and physicochemical properties. bohrium.com Evaluation of its catalytic performance was conducted under different reaction conditions, varying the oxidant (air vs. H₂O₂) and other parameters to optimize conversion and selectivity. researchgate.netbohrium.com Crucially, a three-cycle reusability study was performed, which confirmed the catalyst's stability and potential for industrial application. researchgate.netbohrium.com

Similarly, the development of air-stable copper complexes for the aerobic oxidation of vanillyl alcohol involved synthesizing a series of related complexes and screening them for catalytic activity. rsc.org The evaluation process included testing performance in various green solvent mixtures and conducting recyclability tests. The sustainability of the protocol was further assessed using the CHEM21 green metrics toolkit, providing a quantitative measure of its environmental friendliness. rsc.org

Biocatalytic and Enzymatic Transformations of Aromatic Aldehydes and Alcohols

Enzymatic Reduction Processes

The enzymatic reduction of an aldehyde to its corresponding primary alcohol is a fundamental biocatalytic reaction, typically catalyzed by alcohol dehydrogenases (ADHs) or other oxidoreductases that utilize cofactors such as NAD(P)H. mdpi.comroche.com While specific studies on the enzymatic reduction of 3-(Hydroxymethyl)-4-methoxybenzaldehyde are not extensively detailed in the available literature, the behavior of enzymes with structurally similar aromatic aldehydes provides significant insight into potential biocatalytic routes.

Research on the enzymatic reduction of various benzaldehyde (B42025) derivatives using whole-cell biocatalysts like Escherichia coli JM109 has shown that the reaction is highly influenced by the electronic properties of substituents on the aromatic ring. mdpi.com Generally, electron-donating groups tend to activate the reduction process. mdpi.com Given that this compound possesses both a hydroxymethyl group (-CH₂OH) and a methoxy (B1213986) group (-OCH₃) — both of which are electron-donating — it is predicted to be a favorable substrate for enzymatic reduction. For instance, the introduction of a second methoxy group to benzaldehyde has been observed to nearly double the rate of reduction by E. coli cells. mdpi.com

The product of this reduction would be [3-(Hydroxymethyl)-4-methoxyphenyl]methanol, a diol. The reaction is catalyzed by enzymes that can accommodate substituted aromatic rings. Studies on benzyl (B1604629) alcohol dehydrogenase (BADH) from various microbial sources, such as Pseudomonas putida and Acinetobacter calcoaceticus, have demonstrated a broad substrate scope for substituted benzaldehydes and benzyl alcohols. nih.govnih.gov The BADH from P. putida mt-2, for example, shows that the rates of reduction for substituted benzaldehydes are largely independent of the electronic nature of substituents at the meta (position 3) and para (position 4) positions. nih.gov This suggests that enzymes of this type would likely be effective catalysts for the reduction of this compound.

Table 1: Examples of Enzymes and Whole-Cell Systems for Aromatic Aldehyde Reduction
BiocatalystSubstrate Example(s)ProductKey Findings
E. coli JM109 (whole cell)Benzaldehyde, 2,4-DimethoxybenzaldehydeBenzyl alcohol, (2,4-Dimethoxyphenyl)methanolElectron-donating groups on the aromatic ring activate and increase the rate of reduction. mdpi.com
Benzyl Alcohol Dehydrogenase (from Pseudomonas putida)Substituted BenzaldehydesSubstituted Benzyl AlcoholsReduction rates are independent of the electronic nature of substituents at positions 3 and 4. nih.gov
Benzyl Alcohol Dehydrogenase (from Acinetobacter calcoaceticus)Benzaldehyde, p-Substituted BenzaldehydesBenzyl alcohol, p-Substituted Benzyl AlcoholsBenzaldehydes with single, small substituents in the meta or para position are good substrates. nih.gov
Yokenella sp. WZY002 (whole cell)Benzaldehyde, CrotonaldehydeBenzyl alcohol, Crotyl alcoholPossesses a NADP(H)-dependent alcohol dehydrogenase with very high activity for benzaldehyde reduction. asm.org

Microbial Conversion Pathways of Related Substrates

Microbial conversion pathways provide a broader context for how compounds like this compound might be metabolized or biotransformed. A vast body of research exists on the microbial metabolism of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a closely related and economically important aromatic aldehyde. These pathways often involve a network of oxidation and reduction steps.

In many microorganisms, vanillin can be either reduced to vanillyl alcohol or oxidized to vanillic acid. nih.gov For example, Nocardia sp. possesses metabolic pathways that can reduce vanillic acid to vanillin and subsequently to vanillyl alcohol. nih.gov This reductive pathway is catalyzed by an ATP and NADPH-dependent carboxylic acid reductase (CAR). nih.gov Conversely, vanillyl alcohol oxidase (VAO) is an enzyme that can catalyze the oxidation of vanillyl alcohol back to vanillin. rug.nlacs.orgwur.nl

Applying these known pathways to this compound suggests several potential microbial transformations:

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding [3-(Hydroxymethyl)-4-methoxyphenyl]methanol, as discussed in the previous section. This is a common detoxification pathway in microbes.

Oxidation: The aldehyde group could be oxidized to a carboxylic acid, forming 3-(Hydroxymethyl)-4-methoxybenzoic acid.

Hydroxymethyl Group Oxidation: The hydroxymethyl group at position 3 could potentially be oxidized, first to an aldehyde and then to a carboxylic acid, leading to more complex derivatives.

In engineered microbial systems, preventing the native reduction of aromatic aldehydes is often a key goal for maximizing product yield. In Corynebacterium glutamicum, a platform organism for producing valuable chemicals, the deletion of native aromatic aldehyde reductases has been shown to be crucial for the accumulation of aromatic aldehydes like vanillin and protocatechuic aldehyde. nih.gov

Enzyme Engineering for Optimized Biocatalytic Activity

To improve the efficiency, selectivity, or stability of enzymes for specific industrial applications, researchers often turn to enzyme engineering. Directed evolution and rational design are common strategies used to tailor biocatalysts for desired transformations of substrates like aromatic aldehydes.

One major challenge in the biocatalytic production of aldehydes is their inherent reactivity and toxicity, which can lead to enzyme deactivation. researchgate.net Engineering efforts can focus on improving an enzyme's tolerance to high substrate or product concentrations. For instance, a whole-cell biocatalyst system can provide a more stable environment for an engineered reductase, protecting it from deactivation that might occur with an isolated enzyme. researchgate.net

In the context of producing vanillin and related compounds, enzyme engineering has been successfully applied. Cytochrome P450 monooxygenases, such as CYP102A1 from Bacillus megaterium, have been engineered to catalyze the selective hydroxylation of aromatic compounds. mdpi.com A multi-step cascade using engineered variants of CYP102A1 and a vanillyl alcohol oxidase (VAO) was developed to convert 3-methylanisole (B1663972) into vanillin. mdpi.com This demonstrates how enzymes can be modified and combined to create novel biosynthetic pathways for specific aromatic aldehydes.

Should the enzymatic reduction of this compound be desired, enzyme engineering could be used to:

Enhance Catalytic Efficiency: Mutate key residues in the active site of an alcohol dehydrogenase to improve its turnover rate (kcat) or decrease its Michaelis constant (Km) for the target substrate.

Alter Cofactor Specificity: Modify the enzyme to use NADH instead of NADPH, or vice versa, to better align with the host organism's metabolism for cofactor regeneration.

Improve Stability: Introduce mutations that increase the enzyme's thermal or solvent stability, making it more robust for industrial process conditions.

Studies on Enzyme Promiscuity and Substrate Specificity

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a key feature exploited in biocatalysis. Many oxidoreductases that act on aromatic aldehydes and alcohols exhibit broad substrate specificity, making them adaptable tools for organic synthesis.

Studies on benzyl alcohol dehydrogenase (BADH) and benzaldehyde dehydrogenase (BDH) from the TOL plasmid pWW0 of Pseudomonas putida reveal important details about substrate recognition. The BADH was found to be relatively insensitive to the type of substituent at the meta and para positions of benzaldehyde, indicating a degree of promiscuity for various substituted aromatic aldehydes. nih.gov Similarly, the BADH from Acinetobacter calcoaceticus effectively oxidizes a range of para-substituted benzyl alcohols. nih.gov This suggests that the presence of both methoxy and hydroxymethyl groups on this compound would likely be accommodated by such enzymes.

In contrast, some enzymes show high specificity. Aromatic carboxylic acid reductases (ACARs) used in the production of vanillin have been noted for their low substrate specificity, which can be problematic. nih.gov These enzymes can convert not only vanillic acid but also related byproducts like isovanillic acid and protocatechuic acid into their corresponding aldehydes, complicating downstream purification. nih.gov This highlights the importance of selecting or engineering an enzyme with the desired level of specificity for a particular application.

The flavoprotein vanillyl alcohol oxidase (VAO) is another example of an enzyme with a wide range of acceptable substrates, acting on various phenolic compounds to produce vanillin. rug.nlacs.orgwur.nl This promiscuity allows it to be used in different biosynthetic routes. The inherent promiscuity of many microbial enzymes suggests that screening existing enzyme libraries could identify candidates capable of transforming this compound, even if it is not their native substrate.

Table 2: Substrate Specificity of Selected Enzymes for Aromatic Compounds
EnzymeSource OrganismPrimary Substrate(s)Observed Promiscuity / Specificity Notes
Benzyl Alcohol DehydrogenasePseudomonas putida mt-2Benzyl alcohol, BenzaldehydeActivity is largely independent of electronic nature of substituents at positions 3 and 4. nih.gov
Benzyl Alcohol DehydrogenaseAcinetobacter calcoaceticusBenzyl alcoholAccepts various para-substituted benzyl alcohol derivatives as substrates. nih.gov
Vanillyl Alcohol Oxidase (VAO)Penicillium simplicissimumVanillyl alcohol, CreosolActs on a wide range of phenolic compounds. rug.nlacs.orgwur.nl
Aromatic Carboxylic Acid Reductase (ACAR)Various (e.g., Nocardia)Aromatic Carboxylic AcidsOften exhibits low substrate specificity, converting multiple related acids to aldehydes. nih.gov

Advanced Spectroscopic and Analytical Research for Compound Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-(Hydroxymethyl)-4-methoxybenzaldehyde, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework.

In ¹H NMR, the aldehydic proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would exhibit signals in the aromatic region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their substitution on the benzene (B151609) ring. The hydroxymethyl protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The methoxy (B1213986) protons (-OCH₃) would be observed as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm. The hydroxyl proton (-OH) signal can be broad and its position variable depending on concentration and solvent.

In ¹³C NMR, the carbonyl carbon of the aldehyde would be the most downfield signal, expected around δ 190-200 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region, with carbons attached to oxygen atoms (C-OCH₃ and C-OH) appearing at the lower end of this range. The hydroxymethyl carbon (-CH₂OH) would be found in the aliphatic region, typically around δ 60-70 ppm, and the methoxy carbon (-OCH₃) would be observed around δ 55-60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and not based on experimental data.

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehydic H (-CHO) 9.5 - 10.5 Singlet
Aromatic H 6.5 - 8.0 Multiplet
Hydroxymethyl H (-CH₂OH) 4.5 - 5.0 Singlet/Doublet
Methoxy H (-OCH₃) 3.8 - 4.0 Singlet
Hydroxyl H (-OH) Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and not based on experimental data.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aldehydic C=O 190 - 200
Aromatic C 110 - 160
Hydroxymethyl C (-CH₂OH) 60 - 70
Methoxy C (-OCH₃) 55 - 60

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound (C₉H₁₀O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.17 g/mol ).

Electron ionization (EI) would likely induce characteristic fragmentation patterns. Common fragmentation pathways for benzaldehydes involve the loss of the formyl radical (-CHO), resulting in a significant [M-29]⁺ peak. The presence of the hydroxymethyl and methoxy groups would also lead to specific fragmentation patterns. For instance, the loss of a hydroxyl radical (-OH) from the hydroxymethyl group could lead to an [M-17]⁺ peak, and the loss of a methoxy radical (-OCH₃) could result in an [M-31]⁺ peak. Further fragmentation of the aromatic ring would also be observed.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and not based on experimental data.

Fragment Predicted m/z
[M]⁺ 166
[M-H]⁺ 165
[M-CHO]⁺ 137
[M-CH₂OH]⁺ 135
[M-OCH₃]⁺ 135

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the C=O stretch of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. The O-H stretching vibration of the hydroxymethyl group would appear as a broad band around 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde would be observed around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹ (often appearing as a pair of bands), respectively. The C-O stretching vibrations of the ether and alcohol groups would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would appear as a series of bands between 1400 and 1600 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be Raman active.

Table 4: Predicted Key IR Absorption Bands for this compound This table is predictive and not based on experimental data.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aldehyde (-CHO) C=O Stretch 1680 - 1710
Hydroxymethyl (-CH₂OH) O-H Stretch 3200 - 3600 (broad)
Aromatic Ring C-H Stretch 3000 - 3100
Aldehyde (-CHO) C-H Stretch 2700 - 2900 (pair)
Ether/Alcohol C-O Stretch 1000 - 1300
Aromatic Ring C=C Stretch 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The presence of the benzene ring, the aldehyde group, and the oxygen-containing substituents in this compound creates a conjugated system that will absorb UV radiation.

The spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, arising from the conjugated aromatic system, would likely appear as strong absorption bands at shorter wavelengths (around 200-300 nm). The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would be expected at longer wavelengths (around 300-350 nm) and would be of lower intensity. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound This table is predictive and not based on experimental data.

Transition Predicted λₘₐₓ (nm)
π → π* 200 - 300
n → π* 300 - 350

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

Powder XRD could be used to characterize the bulk material, providing information on its crystalline phase, purity, and crystallite size. The resulting diffraction pattern would be a unique fingerprint of the crystalline form of the compound. Without experimental data, it is not possible to provide specific crystallographic parameters.

Medicinal Chemistry Research Applications in Vitro Studies Only

Precursor for Compounds Exhibiting In Vitro Antimicrobial Activities

No in vitro studies were identified that utilize 3-(Hydroxymethyl)-4-methoxybenzaldehyde as a starting material for the synthesis of novel antimicrobial agents. Research on the antimicrobial properties of related benzaldehyde (B42025) derivatives exists, but does not specifically involve the hydroxymethyl isomer requested.

Precursor for Compounds with In Vitro Anti-inflammatory Effects

There is no available research in the scientific literature describing the synthesis of compounds with in vitro anti-inflammatory effects using this compound as a precursor. While other isomers of this compound have been investigated for such properties, data on this specific molecule is absent.

Precursor for Compounds Demonstrating In Vitro Enzyme Inhibitory Activities

A thorough search did not yield any studies on the use of this compound as a precursor for the development of compounds with in vitro enzyme inhibitory activities.

Precursor for Compounds with In Vitro Antioxidant Properties

No scientific literature was found that reports the synthesis and in vitro evaluation of antioxidant compounds derived from this compound.

Precursor for Compounds with In Vitro Antitumor/Anticancer Activities

There are no available in vitro studies that describe the use of this compound as a precursor for the synthesis of compounds with antitumor or anticancer activities.

Applications in Polymer and Advanced Material Science

Synthesis of Bio-based Polyesters and Polyurethanes

The diol functionality of vanillyl alcohol allows it to be readily incorporated into step-growth polymerization reactions, such as polycondensation and polyaddition, to produce important classes of polymers like polyesters and polyurethanes.

Polyesters: Bio-based polyesters have been synthesized by reacting vanillyl alcohol and its derivatives with various acyl chlorides through polycondensation. Research has demonstrated the preparation of a series of polyesters by reacting a vanillin-derived diol, 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol (HMEO), with different aliphatic and aromatic acyl chlorides. The resulting polymers exhibited moderate to high molecular weights (17,000 to 36,000 g/mol ) and a range of thermal properties, which could be controlled by the structure of the acyl chloride co-monomer. nih.gov The glass transition temperatures (Tg) of these polyesters were found to be tunable, spanning from 16.2 °C to 81.2 °C, indicating that the flexibility or rigidity of the polymer backbone can be systematically adjusted. nih.gov

Table 1. Thermal Properties of Polyesters Synthesized from a Vanillin-Derived Diol (HMEO) and Various Acyl Chlorides. nih.gov
Acyl Chloride Co-monomerResulting PolyesterNumber-Average Molecular Weight (Mn) (g/mol)Glass Transition Temperature (Tg) (°C)
Sebacoyl chloridePE-136,00016.2
Adipoyl chloridePE-229,00031.5
Terephthaloyl chloridePE-317,00081.2
Isophthaloyl chloridePE-421,00068.3

Polyurethanes: Similarly, vanillyl alcohol and its derivatives serve as the polyol component in the synthesis of polyurethanes (PUs). Through polyaddition reactions with various diisocyanates, a range of sustainable PUs has been developed. nih.gov The properties of these materials are also highly dependent on the structure of the diisocyanate used. For instance, using the same vanillin-derived diol (HMEO), polyurethanes with glass transition temperatures from 11.6 °C to 80.4 °C were obtained. nih.gov

A significant advancement in this area is the development of non-isocyanate polyurethanes (NIPUs), specifically poly(hydroxy urethane)s (PHUs), derived from vanillin (B372448). rsc.org This approach avoids the use of toxic isocyanates by first converting vanillin derivatives into bis-cyclic carbonates. These monomers then react with diamines to form PHUs. researchgate.netbirmingham.ac.ukresearchgate.net This method is considered a greener and safer alternative for polyurethane production. ncl.res.in The resulting PHUs exhibit promising thermal properties, with Tg values reaching up to 66 °C, and have been explored for applications such as adhesives due to the presence of pendant hydroxyl groups on the polymer backbone. rsc.orgresearchgate.netncl.res.in

Table 2. Thermal Properties of Polyurethanes Synthesized from a Vanillin-Derived Diol (HMEO) and Various Diisocyanates. nih.gov
Diisocyanate Co-monomerResulting PolyurethaneNumber-Average Molecular Weight (Mn) (g/mol)Glass Transition Temperature (Tg) (°C)
Hexamethylene diisocyanate (HDI)PU-120,00011.6
Isophorone diisocyanate (IPDI)PU-221,00080.4
Toluene-2,4-diisocyanate (TDI)PU-340,00076.2
4,4'-Methylenebis(phenyl isocyanate) (MDI)PU-422,00079.8

Design of Functional Monomers for Tailored Polymer Architectures

The chemical structure of 3-(Hydroxymethyl)-4-methoxybenzaldehyde allows for its modification into functional monomers designed for specific polymerization methods and to create complex polymer architectures. By targeting its hydroxyl groups, new reactive sites can be introduced, transforming the molecule into a custom-designed building block.

A prominent example is the synthesis of methacrylated vanillyl alcohol (MVA). google.com In this modification, both the phenolic and benzylic hydroxyl groups of vanillyl alcohol are reacted with methacrylic anhydride (B1165640) or a similar reagent to form ester linkages. This conversion attaches two methacrylate (B99206) groups to the vanillin backbone, creating a difunctional monomer capable of undergoing free-radical polymerization. researchgate.netpsu.edu

Another designed monomer is vanillyl alcohol diacrylate, which is synthesized by reacting vanillyl alcohol with an acrylic acid derivative. specificpolymers.com Similar to MVA, this creates a difunctional monomer with two acrylate (B77674) groups that can be polymerized using thermal or photocuring processes. specificpolymers.com

The significance of creating these functional monomers lies in their ability to act as crosslinking agents. During polymerization, the two reactive groups (methacrylate or acrylate) on each monomer molecule can participate in the formation of different polymer chains, creating chemical bonds between them. This process leads to the formation of a three-dimensional polymer network, resulting in a thermoset material with enhanced mechanical and thermal stability compared to linear polymers. researchgate.netpsu.edu This approach allows for the design of polymers with highly tailored network architectures for advanced applications, including vinyl ester resins and 3D printing. psu.eduspecificpolymers.com

Exploration of Novel Polymeric Materials with Tunable Properties

The use of functional monomers derived from this compound enables the creation of novel polymeric materials whose properties can be precisely tuned. The final characteristics of the polymer are directly influenced by the structure and functionality of the monomer from which it is made.

A clear demonstration of this principle is the comparison between polymers made from methacrylated vanillyl alcohol (MVA) and those made from methacrylated vanillin (MV). google.comresearchgate.net Vanillin has only one reactive hydroxyl group for methacrylation, resulting in a monomer with a single methacrylate group. In contrast, MVA is difunctional. Consequently, polymers derived from MVA exhibit a much higher cross-linking density. This structural difference leads to significantly improved thermomechanical properties: MVA-based polymers show a higher storage modulus, a greater glass transition temperature (Tg), and enhanced thermal resistance compared to polymers made from MV. google.comresearchgate.netpsu.edu

Table 3. Comparison of Thermomechanical Properties of Polymers Derived from Methacrylated Vanillin (MV) and Methacrylated Vanillyl Alcohol (MVA). google.comresearchgate.netpsu.edu
PropertyPolymer from MVPolymer from MVAReason for Difference
Functionality of MonomerMonofunctionalDifunctionalThe difunctionality of MVA leads to a higher cross-linking density in the final polymer network, resulting in a more rigid and thermally stable material.
Storage ModulusLowerGreater
Glass Transition Temperature (Tg)LowerHigher
Thermal ResistanceLowerHigher

The tunability of properties is also evident in the polyesters and polyurethanes synthesized from vanillyl alcohol derivatives. As shown in Tables 1 and 2, by simply changing the aliphatic or aromatic co-monomer (diacid or diisocyanate), the glass transition temperature—a critical property that defines the material's application range—can be systematically adjusted over a broad range of more than 60 °C. nih.gov This allows for the creation of materials that are either soft and flexible or hard and rigid at room temperature, all originating from the same bio-based precursor. The exploration of these materials has also uncovered novel functionalities, such as the strong adhesive properties of vanillin-derived poly(hydroxy urethane)s, opening up new possibilities for sustainable, high-performance adhesives. ncl.res.in

Q & A

Basic: What are the recommended synthetic routes for 3-(Hydroxymethyl)-4-methoxybenzaldehyde?

Methodological Answer:
this compound can be synthesized via formylation reactions or functional group interconversion . A common approach involves:

  • Reimer-Tiemann reaction : Introducing a formyl group to a phenolic precursor under alkaline conditions, followed by selective protection/deprotection of hydroxyl/methoxy groups .
  • One-step catalytic synthesis : Utilizing aldehydes or benzyl alcohols as starting materials with catalysts like vanadium-based systems to optimize regioselectivity .
    Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Advanced: How can catalytic systems be optimized to improve yield and selectivity?

Methodological Answer:
Catalytic efficiency depends on:

  • Metal catalysts : Vanadium or palladium complexes enhance formylation selectivity. For example, VO(acac)₂ in acetonitrile increases yield by 20% compared to non-catalytic methods .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while water-containing systems may favor hydrolysis byproducts.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during formylation steps.
    Validate optimization using kinetic studies (e.g., monitoring via in situ FTIR) and computational modeling (DFT for transition-state analysis) .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 3.8–4.3 ppm (methoxy and hydroxymethyl groups) .
    • ¹³C NMR : Carbonyl signal at ~190 ppm, aromatic carbons at 110–160 ppm .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ (m/z 182.1 for C₉H₁₀O₃) and assess purity (>98%) .
  • FTIR : Stretch bands at ~1680 cm⁻¹ (C=O), ~3400 cm⁻¹ (O-H) .

Advanced: How can contradictory literature data on physicochemical properties be resolved?

Methodological Answer:
Discrepancies in properties like melting point (reported 113–115°C vs. 110–112°C) arise from:

  • Purity variations : Use DSC (differential scanning calorimetry) to detect impurities affecting melting behavior .
  • Polymorphism : Perform X-ray crystallography to identify crystalline forms .
  • Solubility conflicts : Re-evaluate using standardized protocols (e.g., shake-flask method in water/ethanol) .
    Publish detailed experimental conditions (e.g., heating rate for melting points) to enable cross-study comparisons .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) during powder handling .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors/dust .
  • First aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline for 10–15 minutes .
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent oxidation .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:
The hydroxymethyl and methoxy groups influence reactivity:

  • Electron-donating effects : Methoxy groups activate the aromatic ring toward electrophilic substitution at the para position.
  • Hydroxymethyl as a leaving group : Under acidic conditions, it can form a benzyl carbocation, enabling nucleophilic attack (e.g., in SN1 reactions) .
    Study kinetics via Hammett plots to correlate substituent effects with reaction rates. Use deuterium labeling (e.g., D₂O) to trace proton transfer steps in aqueous systems .

Basic: How to assess its stability under varying pH and temperature?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h). Monitor aldehyde decomposition via HPLC .
  • Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition onset temperatures (~150°C) .
  • Light sensitivity : Store in amber vials; assess photodegradation via UV-Vis spectroscopy (λmax ~280 nm) .

Advanced: What strategies mitigate byproduct formation during derivatization?

Methodological Answer:

  • Protecting groups : Temporarily block the hydroxymethyl group (e.g., silylation with TMSCl) to prevent undesired etherification .
  • Catalyst screening : Test Pd/C or zeolites to minimize over-oxidation during hydrogenation steps.
  • Byproduct identification : Use LC-QTOF-MS to detect trace impurities and refine reaction conditions .

Basic: What computational tools predict its spectroscopic properties?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software to simulate NMR/IR spectra (B3LYP/6-311+G(d,p) basis set) .
  • ChemDraw/ChemAxon : Predict logP (1.3) and pKa (~8.2 for phenolic OH) for solubility and ionization studies .

Advanced: How does substituent positioning affect bioactivity in related analogs?

Methodological Answer:

  • SAR studies : Compare antimicrobial activity of 3-(Hydroxymethyl)-4-methoxy vs. 4-hydroxy-3-methoxy analogs. The hydroxymethyl group enhances membrane permeability in E. coli assays .
  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

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Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-4-methoxybenzaldehyde
Reactant of Route 2
3-(Hydroxymethyl)-4-methoxybenzaldehyde

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